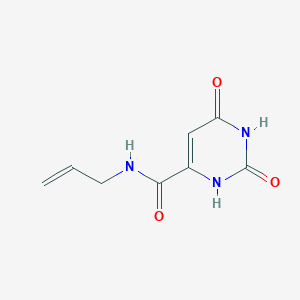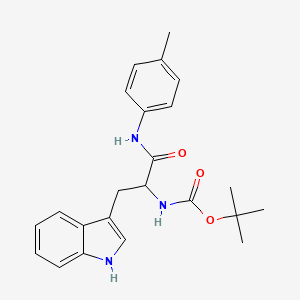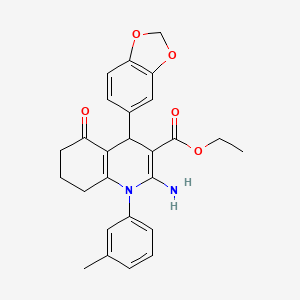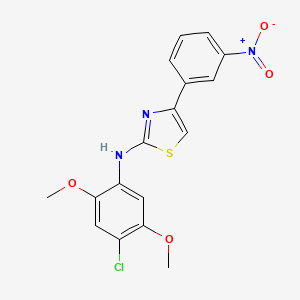![molecular formula C21H15N3O3 B11537528 4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11537528.png)
4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline: is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring fused with a methyl group and an aniline moiety substituted with a nitrophenylmethylidene group
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides in the presence of a base.
Formation of Aniline Derivative: The aniline derivative is synthesized by nitration of aniline followed by reduction to form the corresponding amine.
Condensation Reaction: The final step involves the condensation of the benzoxazole derivative with the aniline derivative in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
Chemistry:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Catalysis: It can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: The compound’s structure allows it to interact with microbial cell membranes, making it a potential candidate for antimicrobial drug development.
Fluorescent Probes: Its fluorescent properties enable its use in biological imaging and diagnostic applications.
Industry:
Dye and Pigment Industry: The compound can be used as a precursor for the synthesis of dyes and pigments with specific color properties.
Polymer Industry: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
作用机制
The mechanism of action of 4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The benzoxazole ring and nitrophenylmethylidene group play crucial roles in its binding affinity and specificity.
相似化合物的比较
- 4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
- 4-(1,3-benzoxazol-2-yl)aniline
- 3-(1,3-benzoxazol-2-yl)-4-chloroaniline
Comparison:
- 4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline: This compound has a similar benzoxazole ring but differs in the presence of a chloro group instead of a nitrophenylmethylidene group, affecting its reactivity and applications .
- 4-(1,3-benzoxazol-2-yl)aniline: Lacks the methyl and nitrophenylmethylidene groups, resulting in different electronic properties and potential uses .
- 3-(1,3-benzoxazol-2-yl)-4-chloroaniline: Similar structure but with a different substitution pattern, leading to variations in chemical behavior and applications .
The uniqueness of 4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.
属性
分子式 |
C21H15N3O3 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C21H15N3O3/c1-14-3-2-4-19-20(14)23-21(27-19)16-7-9-17(10-8-16)22-13-15-5-11-18(12-6-15)24(25)26/h2-13H,1H3 |
InChI 键 |
QRJBYGXJHJXCHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11537457.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11537460.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537462.png)

![1-[3'-(3-chloro-2-methylphenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11537474.png)


![2,5,8-triphenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11537488.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11537503.png)



